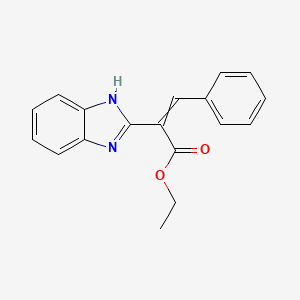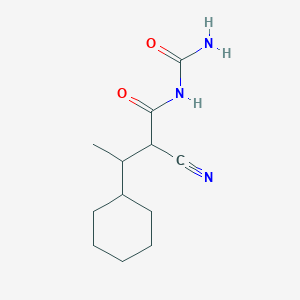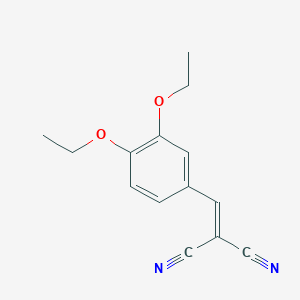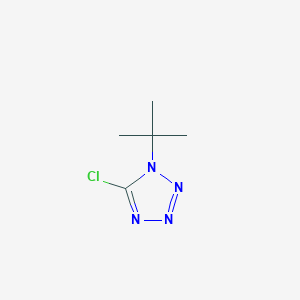
1H-Tetrazole, 5-chloro-1-(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Tetrazole, 5-chloro-1-(1,1-dimethylethyl)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This specific compound features a chlorine atom and a tert-butyl group attached to the tetrazole ring, making it a unique derivative with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-substituted 1H-tetrazoles, including 5-chloro-1-(1,1-dimethylethyl)-1H-tetrazole, can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction between azides and nitriles. This reaction can be catalyzed by various agents, including heterogeneous catalysts and nanoparticles . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production of tetrazole derivatives often involves scalable methods that ensure high yield and purity. The use of microwave irradiation and heterogeneous catalysts has been reported to be effective in producing 5-substituted 1H-tetrazoles on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Tetrazole, 5-chloro-1-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of 1H-tetrazole, 5-chloro-1-(1,1-dimethylethyl)- include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Including heterogeneous catalysts and nanoparticles for cycloaddition reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles and complex heterocyclic compounds, which can have diverse applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
1H-Tetrazole, 5-chloro-1-(1,1-dimethylethyl)- has several scientific research applications, including:
Medicinal Chemistry: Tetrazole derivatives are used as bioisosteres for carboxylic acids in drug design.
Material Science: Tetrazoles are used in the synthesis of energetic materials and explosives due to their high nitrogen content.
Coordination Chemistry: Tetrazoles act as ligands in coordination complexes, which are used in catalysis and material science.
Wirkmechanismus
The mechanism of action of 1H-tetrazole, 5-chloro-1-(1,1-dimethylethyl)- involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The tetrazole ring’s nitrogen atoms can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity . The chlorine atom and tert-butyl group contribute to the compound’s lipophilicity, facilitating its penetration through biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Used as an inhibitor of aluminum corrosion and in the synthesis of oxacyclic building blocks.
5-Chloro-1-phenyl-1H-tetrazole: Reacts with 2-hydroxyacetophenone to yield 1-phenyl-1H-tetrazol-5-oxy linked compounds.
Uniqueness
1H-Tetrazole, 5-chloro-1-(1,1-dimethylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chlorine atom and tert-butyl group enhances its reactivity and lipophilicity, making it suitable for various applications in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
59772-99-5 |
|---|---|
Molekularformel |
C5H9ClN4 |
Molekulargewicht |
160.60 g/mol |
IUPAC-Name |
1-tert-butyl-5-chlorotetrazole |
InChI |
InChI=1S/C5H9ClN4/c1-5(2,3)10-4(6)7-8-9-10/h1-3H3 |
InChI-Schlüssel |
URZUSFRJURZOEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C(=NN=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-4-[(4-methoxyphenoxy)methoxymethoxy]benzene](/img/structure/B14001036.png)
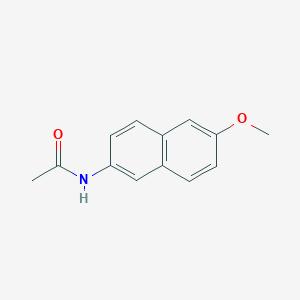
![[2-(Benzenesulfinyl)-1-chloroethyl]benzene](/img/structure/B14001044.png)

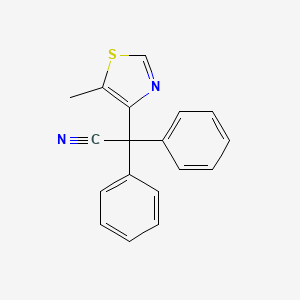
![4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid](/img/structure/B14001048.png)
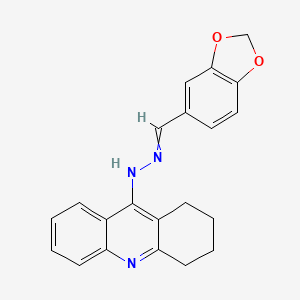
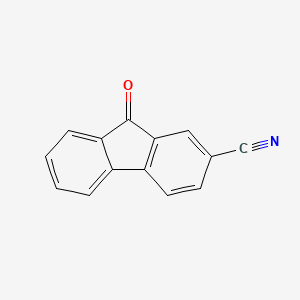
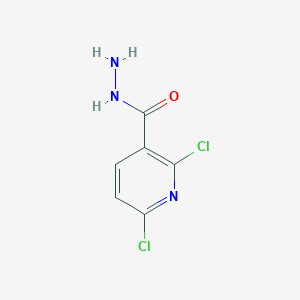
![6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14001059.png)
![3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B14001082.png)
